Alanyl-glycyl-serine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alanyl-glycyl-serine can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise coupling of the amino acids using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The process is automated and allows for high-throughput production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
Alanyl-glycyl-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can be used in various applications .
Scientific Research Applications
Alanyl-glycyl-serine has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in metabolic pathways and as a substrate for enzymes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of alanyl-glycyl-serine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for peptidases, which cleave the peptide bonds to release the individual amino acids. These amino acids then participate in various metabolic pathways, contributing to cellular functions and overall metabolism .
Comparison with Similar Compounds
Similar Compounds
Glycyl-alanyl-serine: Similar tripeptide with a different sequence of amino acids.
Alanyl-glycyl-alanine: Another tripeptide with alanine at both ends.
Glycyl-glycyl-serine: A tripeptide with two glycine residues.
Uniqueness
Alanyl-glycyl-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and interactions. Its role as a metabolite and substrate for enzymes makes it valuable in various research and industrial applications .
Properties
CAS No. |
85807-50-7 |
---|---|
Molecular Formula |
C8H15N3O5 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H15N3O5/c1-4(9)7(14)10-2-6(13)11-5(3-12)8(15)16/h4-5,12H,2-3,9H2,1H3,(H,10,14)(H,11,13)(H,15,16)/t4-,5-/m0/s1 |
InChI Key |
NBTGEURICRTMGL-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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